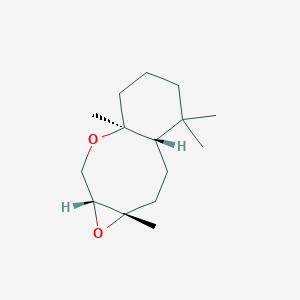![molecular formula C16H29NO B1250026 [(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol](/img/structure/B1250026.png)
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol is a natural product detected from the skin extracts of the dendrobatid frog species Minyobates bombetes. This compound is part of a potent mixture of alkaloids exuded by these frogs, which are known for their toxic properties. The compound has been of significant interest due to its complex structure and biological activity .
準備方法
The total synthesis of [(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol involves several key steps. One of the notable synthetic routes includes a Diels-Alder reaction to establish four consecutive stereogenic centers. The synthesis also involves a tandem ring-opening/ring-closing metathesis reaction, which effects a skeletal rearrangement to deliver the core structure of the compound. The key step in the synthesis is the cyclization of a keto azide .
化学反応の分析
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include Grubbs catalyst for metathesis reactions and various oxidizing and reducing agents
科学的研究の応用
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis.
Biology: The compound’s biological activity makes it a subject of interest in studies related to toxicology and pharmacology.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its toxic properties.
Industry: The compound’s unique structure and reactivity make it valuable for developing new synthetic methodologies
作用機序
The mechanism of action of [(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol involves its interaction with specific molecular targets within biological systems. The compound is known to cause severe locomotor difficulties, muscle spasms, and convulsions upon injection in mice. These effects are likely due to its interaction with neurotransmitter receptors and ion channels, although the exact molecular pathways are still under investigation .
類似化合物との比較
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol can be compared with other dendrobatid alkaloids, such as batrachotoxins, histrionicotoxins, and pumiliotoxin-A. These compounds share some structural similarities but differ in their specific biological activities and toxicities. This compound is unique due to its specific structure and the particular species of frog from which it is derived .
特性
分子式 |
C16H29NO |
|---|---|
分子量 |
251.41 g/mol |
IUPAC名 |
[(2S,3S,3aS,7S,9aR,10S,10aR)-3,7,10-trimethyl-1,2,3,3a,4,6,7,8,9,9a,10,10a-dodecahydrocyclopenta[b]quinolizin-2-yl]methanol |
InChI |
InChI=1S/C16H29NO/c1-10-4-5-16-12(3)14-6-13(9-18)11(2)15(14)8-17(16)7-10/h10-16,18H,4-9H2,1-3H3/t10-,11+,12-,13+,14-,15-,16+/m0/s1 |
InChIキー |
FZDKNKQHYLNZCX-AZGGIZNASA-N |
異性体SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@@H]3C[C@@H]([C@H]([C@@H]3CN2C1)C)CO)C |
正規SMILES |
CC1CCC2C(C3CC(C(C3CN2C1)C)CO)C |
同義語 |
251F compound alkaloid 251F indolizidine 251F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


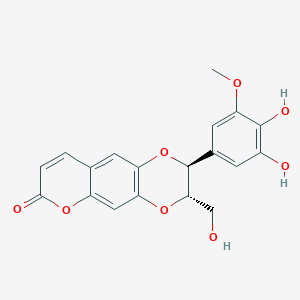

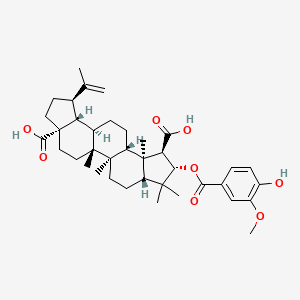
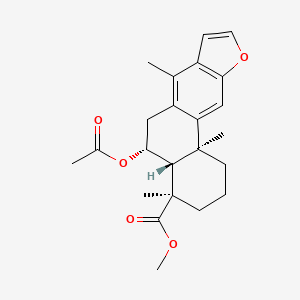
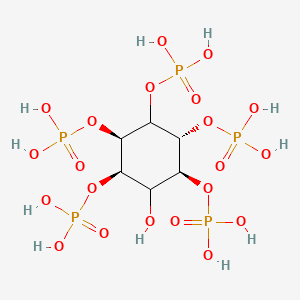
![4-hydroxy-5-[2-[(E)-3-hydroxyprop-1-enyl]-4-methylphenyl]-3-methylhexan-2-one](/img/structure/B1249952.png)
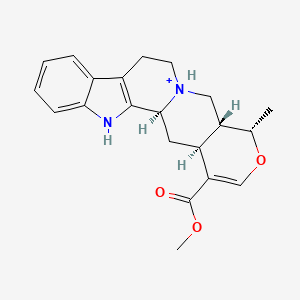
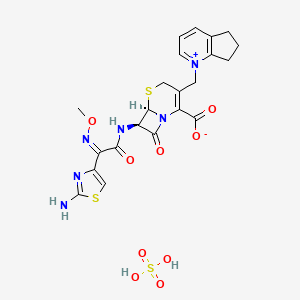
![[(2R,3S,4S,5R,6S)-6-[5-[5-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate;chloride](/img/structure/B1249958.png)
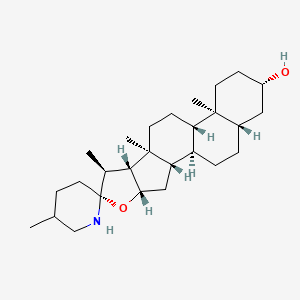

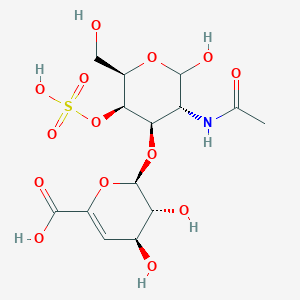
![(E)-3-[4-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol](/img/structure/B1249964.png)
